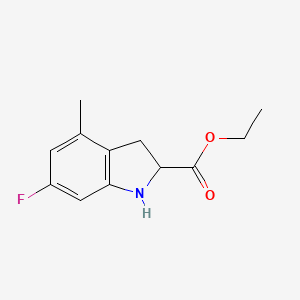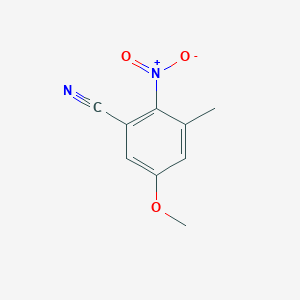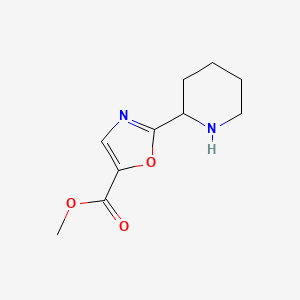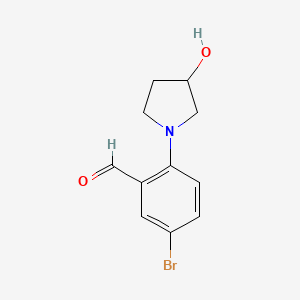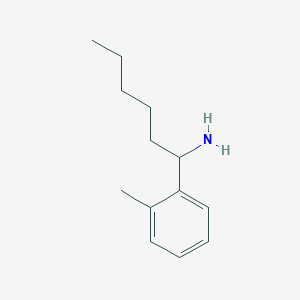
1-(2-Methylphenyl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)hexan-1-amine is an organic compound with the molecular formula C13H21N It is characterized by the presence of a hexyl chain attached to an amine group, with a methyl-substituted phenyl ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylacetonitrile with hexylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are frequently used.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
1-(2-Methylphenyl)hexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)hexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various receptors and enzymes, influencing their activity. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular pathways and biochemical processes, leading to the observed biological activities .
Comparison with Similar Compounds
1-Hexanamine: A simpler analog with a straight hexyl chain and an amine group.
2-Methylphenylamine: Lacks the hexyl chain but has a similar aromatic structure.
4-Methyl-2-hexanamine: Another structural isomer with different substitution patterns.
Uniqueness: 1-(2-Methylphenyl)hexan-1-amine is unique due to its specific substitution pattern, which combines the properties of both aliphatic and aromatic amines. This dual nature allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(2-methylphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-4-5-10-13(14)12-9-7-6-8-11(12)2/h6-9,13H,3-5,10,14H2,1-2H3 |
InChI Key |
BZKGNLYZCUJCJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-5,6-dihydro-4h-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B13222109.png)

![(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13222129.png)
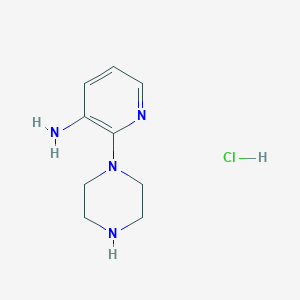
![(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol](/img/structure/B13222139.png)
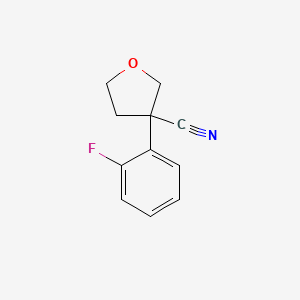
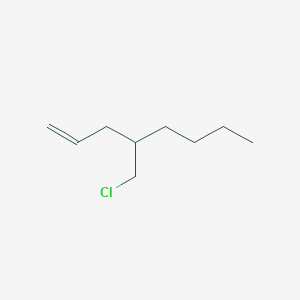
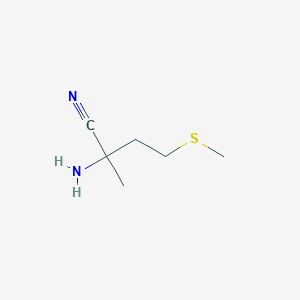
![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
![5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide](/img/structure/B13222154.png)
